molecular formula C16H11BrN4O4 B3829979 N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE

N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE

Cat. No.: B3829979
M. Wt: 403.19 g/mol
InChI Key: IKDLGXGJIQCDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation of 5-bromo-7-methyl-2-oxoindoline-3-carbaldehyde with 3-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE can be compared with other indole derivatives, such as:

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O4/c1-8-5-10(17)7-12-13(8)18-16(23)14(12)19-20-15(22)9-3-2-4-11(6-9)21(24)25/h2-7,18,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDLGXGJIQCDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-NITROBENZOHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.